4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Description
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
4-chloro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSHMQFRGIUDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and the isolation of the target compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain tumor cell lines.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors .
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of folic acid, which is essential for bacterial growth. In anticancer research, it induces apoptosis in cancer cells by activating caspases and disrupting the cell cycle .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide
- 2-(benzylthio)-N-(2,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives
- 4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in multiple research fields make it a valuable compound for further study .
Biological Activity
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which have been studied for their diverse biological activities. This article reviews the current understanding of its biological activity, including enzyme inhibition, anticancer properties, and potential antibacterial effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₃ClN₄O₂S₂
- Molecular Weight : 332.82 g/mol
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of carbonic anhydrase (CA) enzymes. Specifically:
- Inhibition against CA IX : IC₅₀ values range from 10.93 to 25.06 nM.
- Inhibition against CA II : IC₅₀ values range from 1.55 to 3.92 μM.
The selectivity for CA IX over CA II suggests potential therapeutic applications in cancer treatment, particularly in targeting tumor-associated carbonic anhydrases .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The results showed a significant increase in annexin V-FITC positive cells, indicating a strong apoptotic effect:
- Control Group : 0.18% apoptotic cells.
- Treated Group : 22.04% apoptotic cells.
This suggests a 22-fold increase in apoptosis compared to the control .
Antibacterial Activity
The compound has also been evaluated for its antibacterial and anti-biofilm activities. The inhibition of carbonic anhydrases in bacteria may interfere with their growth, indicating a potential role as an antibacterial agent .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC₅₀ Values | Observations |
|---|---|---|---|
| Enzyme Inhibition | CA IX | 10.93 - 25.06 nM | Selective inhibition observed |
| CA II | 1.55 - 3.92 μM | Less selective compared to CA IX | |
| Anticancer | MDA-MB-231 | N/A | Induced apoptosis (22-fold increase) |
| Antibacterial | Various Bacteria | N/A | Potential interference with bacterial growth |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves interaction with specific proteins and enzymes. The docking studies suggest that it may bind effectively to carbonic anhydrase active sites, inhibiting their function and leading to downstream effects such as apoptosis in cancer cells and reduced bacterial viability .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution and sulfonylation reactions. Key steps include:
- Substitution : Reacting 4-methyl-5-sulfanyl-1,2,4-triazole with a chloromethyl intermediate under basic conditions (e.g., NaOH/EtOH) to form the triazole-methyl backbone .
- Sulfonylation : Coupling the intermediate with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base . Optimization involves adjusting solvent polarity (e.g., DMF for higher yields) and temperature (reflux vs. room temperature). Monitoring via TLC and HPLC ensures purity.
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
Methodological Answer:
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm) and sulfonamide/triazole linkages .
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles and confirms the triazole ring’s planar geometry. For example, the S–N bond in the sulfonamide group typically measures ~1.63 Å .
Advanced Research Questions
Q. How can computational modeling predict this compound’s bioactivity and enzyme selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., bacterial acetyl-CoA carboxylase). Focus on hydrogen bonding between the sulfonamide group and active-site residues (e.g., Arg194) .
- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with inhibitory activity using descriptors like logP and polar surface area .
Q. How to resolve contradictions in crystallographic data from different refinement software?
Methodological Answer: Discrepancies in bond lengths/angles (e.g., S–C vs. S–N distances) may arise from software algorithms. Mitigation strategies include:
Q. What strategies improve selectivity in enzyme inhibition studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the triazole’s substituents (e.g., methyl to cycloheptyl) to reduce off-target binding. For example, bulkier groups enhance selectivity for bacterial over human carbonic anhydrase .
- Kinetic Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (, /) and identify competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
